

Mass Spectrometry Analysis of N(alpha)-Dimethylcoprogen and its Fragments: An Application Note

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N(alpha)-Dimethylcoprogen*

Cat. No.: B049162

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(alpha)-Dimethylcoprogen is a trihydroxamate siderophore produced by various fungi, including pathogenic species like *Alternaria longipes* and *Fusarium dimerum*.^[1] Siderophores are high-affinity iron chelators that play a crucial role in microbial iron acquisition and are implicated in virulence. The structural elucidation and quantification of these molecules are therefore of significant interest in microbiology, pathology, and for the development of novel therapeutic agents that could target microbial iron uptake. This application note provides a detailed protocol for the analysis of **N(alpha)-Dimethylcoprogen** using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and outlines its characteristic fragmentation patterns.

Chemical Structure and Properties

N(alpha)-Dimethylcoprogen is a derivative of coprogen, featuring a dimethylated alpha-amino group in the ornithine residue. Its structure is characterized by a central diketopiperazine ring and three hydroxamate groups that coordinate ferric iron.

Property	Value
Molecular Formula	C35H55FeN6O12
Molecular Weight	807.7 g/mol
CAS Number	117892-97-4

Experimental Protocols

This section details the methodology for the extraction, separation, and mass spectrometric analysis of **N(alpha)-Dimethylcoprogen**.

Sample Preparation: Extraction of Siderophores from Fungal Culture

- Culture Conditions: Cultivate the fungal strain of interest in an iron-deficient liquid medium to induce siderophore production.
- Harvesting: After a suitable incubation period (e.g., 7-14 days), separate the fungal mycelium from the culture broth by filtration or centrifugation.
- Extraction:
 - For the analysis of the iron-complexed form (ferric **N(alpha)-Dimethylcoprogen**), the cell-free supernatant can be directly analyzed after filtration.
 - For the analysis of the desferri-form (iron-free), the supernatant can be treated with a chelating agent like 8-hydroxyquinoline to remove iron, followed by extraction.
 - Solid Phase Extraction (SPE) is recommended for sample clean-up and concentration. A C18 cartridge can be used for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Mass spectrometer equipped with an electrospray ionization (ESI) source and tandem mass spectrometry (MS/MS) capabilities (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

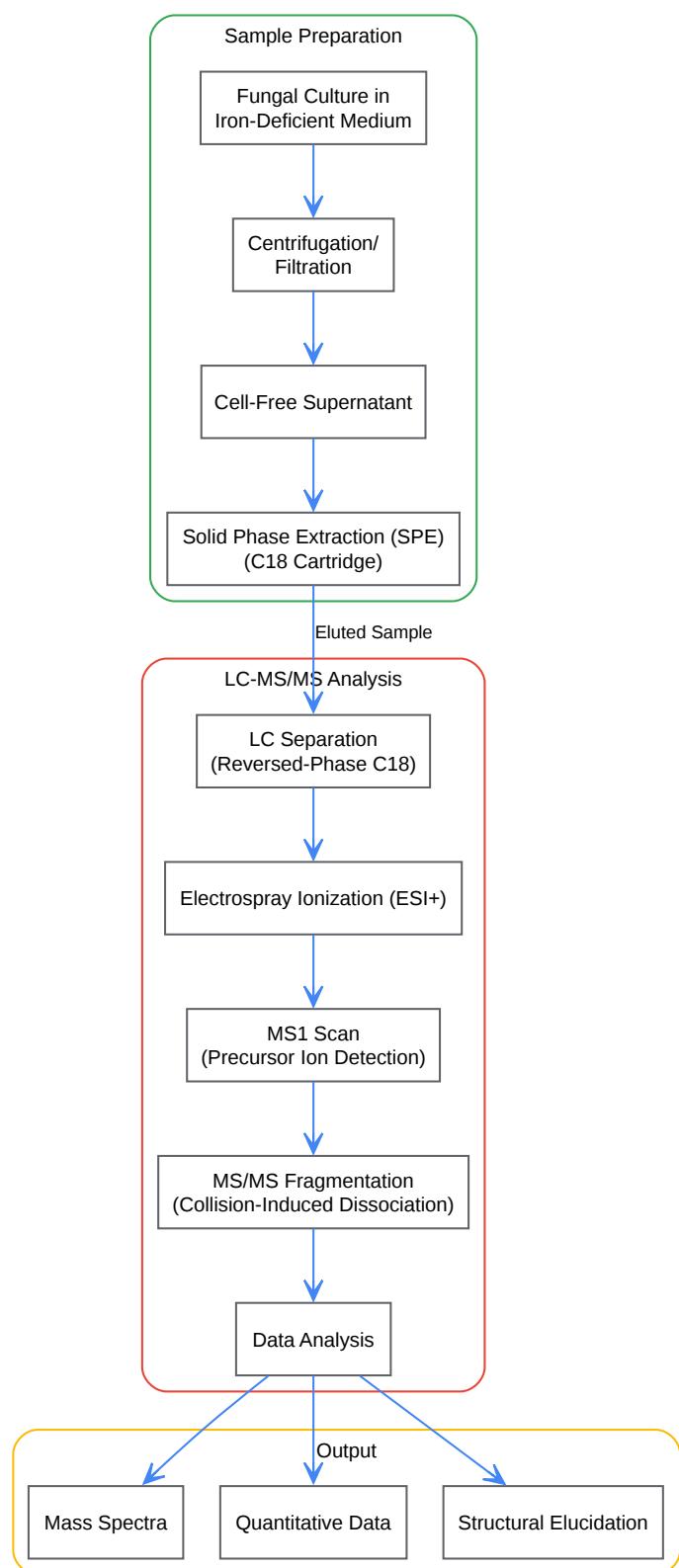
LC Parameters:

- Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% B over a suitable time, e.g., 20 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 - 4.5 kV.
- Source Temperature: 120 - 150 °C.
- Desolvation Temperature: 350 - 450 °C.
- Scan Range: m/z 100 - 1000.
- MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion.
- Collision Energy: Ramped collision energy (e.g., 15-40 eV) to obtain a rich fragmentation spectrum.

Data Presentation: Quantitative Analysis

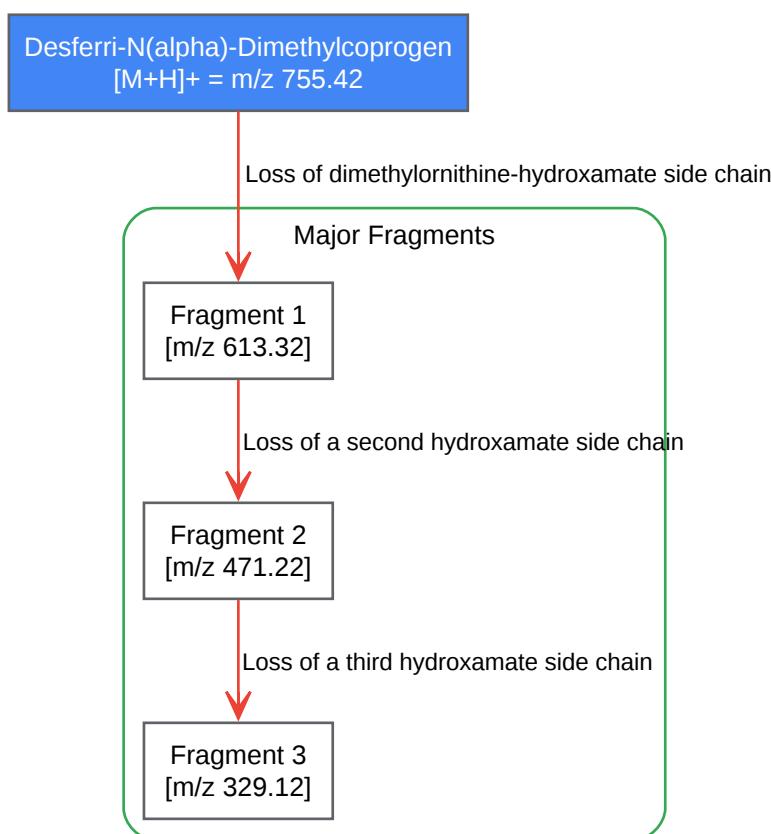

The following table summarizes the expected m/z values for the precursor ion and major fragments of both the ferric and desferri-forms of **N(alpha)-Dimethylcoprogen**. The fragmentation of the desferri-form is inferred from the known fragmentation of the closely related 2-N-methylcoprogen.[2]

Compound Form	Precursor Ion [M+H] ⁺ (m/z)	Major Fragment Ions (m/z)	Putative Fragment Structure/Loss
Ferric N(alpha)-Dimethylcoprogen	808.33	666.23	Loss of a dimethylornithine-hydroxamate side chain fragment
524.13	Further fragmentation of the 666.23 ion		
382.03	Loss of two side chain fragments		
Desferri-N(alpha)-Dimethylcoprogen	755.42	613.32	Loss of the dimethylornithine-hydroxamate side chain
471.22	Further fragmentation of the 613.32 ion		
329.12	Central dикетопирамин core with one side chain		

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the mass spectrometry analysis of **N(alpha)-Dimethylcoprogen**.



[Click to download full resolution via product page](#)

Experimental workflow for **N(α)-Dimethylcoprogen** analysis.

Proposed Fragmentation Pathway of Desferri-N(alpha)-Dimethylcoprogen

The fragmentation of desferri-N(alpha)-Dimethylcoprogen is expected to proceed through the cleavage of the amide and ester bonds of the side chains attached to the central diketopiperazine core. The presence of the N,N-dimethylated ornithine residue will influence the mass of one of the primary fragments.

[Click to download full resolution via product page](#)

Proposed fragmentation of desferri-N(alpha)-Dimethylcoprogen.

Conclusion

The detailed protocols and fragmentation data provided in this application note serve as a comprehensive guide for the mass spectrometry-based analysis of **N(alpha)-Dimethylcoprogen**. This methodology is crucial for the identification and quantification of this siderophore in various biological matrices, aiding in research areas from microbial

pathogenesis to the development of novel anti-infective strategies. The provided workflows and expected fragmentation patterns will facilitate the efficient and accurate characterization of this important fungal metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mass Spectrometry Analysis of N(alpha)-Dimethylcoprogen and its Fragments: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049162#mass-spectrometry-analysis-of-n-alpha-dimethylcoprogen-and-its-fragments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com